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Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SBP-7455, a potent dual inhibitor of Unc-
51 like autophagy activating kinase 1 (ULK1) and ULK2, with other known ULK1/2 inhibitors.
The focus is on the validation of its target engagement in cellular contexts, supported by
experimental data and detailed protocols.

Introduction to SBP-7455 and ULK1/2 Inhibition

SBP-7455 is a next-generation, orally active dual inhibitor of ULK1 and ULK2, the
serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway.[1][2]
Autophagy is a cellular recycling process that cancer cells can exploit to survive and resist
treatment.[1] By inhibiting ULK1 and ULK2, SBP-7455 effectively blocks autophagic flux,
leading to cancer cell death, particularly in models of triple-negative breast cancer (TNBC).[1]
[3] This guide compares SBP-7455 to its predecessor, SBI-0206965, and other notable ULK1/2
inhibitors, providing researchers with the necessary information to design and interpret target
engagement studies.

Performance Comparison of ULK1/2 Inhibitors

The following table summarizes the in vitro and cellular potency of SBP-7455 in comparison to
other widely used ULK1/2 inhibitors. The data highlights the superior potency of SBP-7455 in
biochemical assays and its effective target engagement in cellular systems.
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. Cellular
In Vitro Cellular
Compound  Target(s) Potency Reference
IC50 (nM) Assay
(nM)
13
SBP-7455 ULK1/ULK2 (ULK1)476 NanoBRET 328 (ULK1) [4][5]
(ULK2)
108 (ULK1)
SBI-0206965  ULK1/ULK2 NanoBRET 2400 (ULK1)  [3][5][6]
711 (ULK2)
2.9 (ULK1)
MRT68921 ULK1/ULK2 Not Reported  Not Reported  [7][8][9][10]
1.1 (ULK2)
Beclin 1
8.3 (ULK1) _
ULK-101 ULK1/ULK2 Phosphorylati 390 (EC50) [11][12][13]
30 (ULK2)
on

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental approaches for validating

target engagement, the following diagrams are provided.
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Caption: SBP-7455 inhibits ULK1/2, blocking downstream phosphorylation events and
autophagy.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15609167?utm_src=pdf-body-img
https://www.benchchem.com/product/b15609167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing
©

In Vitrg Assays

ADP-Glo Kinase Assay

(Biochemical IC50)

In-Cell|Assays

NanoBRET Assay
(Target Engagement, Cellular IC50)

Western Blot
(p-ATG13, p-Beclinl)

mCherry-EGFP-LC3 Assay
(Autophagic Flux)

CellTiter-Glo
(Cellular Viability, IC50)

End

Click to download full resolution via product page

Caption: Workflow for validating SBP-7455 target engagement from in vitro to cellular assays.
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Caption: SBP-7455 offers improved potency and oral bioavailability over SBI-0206965.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ADP-Glo™ Kinase Assay for In Vitro IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced during a
kinase reaction.

o Materials:
o ULK1 or ULK2 enzyme
o Myelin Basic Protein (MBP) as substrate
o ATP
o Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA)
o SBP-7455 or other inhibitors
o ADP-Glo™ Kinase Assay Kit (Promega)
o White opaque 96-well or 384-well plates

e Procedure:

[e]

Prepare serial dilutions of the inhibitor (e.g., SBP-7455) in kinase reaction buffer.

o

Add 2.5 pL of the inhibitor or vehicle (DMSO) to the wells of the assay plate.

[¢]

Add 2.5 pL of a solution containing the kinase and substrate to each well.

[¢]

Initiate the kinase reaction by adding 5 pL of ATP solution to each well.

[e]

Incubate the plate at 30°C for 60 minutes.
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o Add 10 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and
deplete the remaining ATP. Incubate at room temperature for 40 minutes.

o Add 20 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal. Incubate at room temperature for 30-60 minutes.

o Measure luminescence using a plate-reading luminometer.

o Calculate IC50 values by plotting the percent inhibition versus the log of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.

NanoBRET™ Target Engagement Assay for Cellular IC50

This assay measures the binding of a compound to a target protein within living cells.
e Materials:
o HEK293 cells
o NanoLuc®-ULK1 or -ULK2 fusion vector (Promega)
o Transfection reagent (e.g., FUGENE® HD)
o Opti-MEM™ | Reduced Serum Medium
o NanoBRET™ Kinase Tracer
o SBP-7455 or other inhibitors
o NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
o White opaque 96-well or 384-well plates
e Procedure:

o Transfect HEK293 cells with the NanoLuc®-ULK1 or -ULK2 fusion vector and culture for
24 hours.

o Trypsinize and resuspend the cells in Opti-MEM™,
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o Prepare serial dilutions of the inhibitor.

o In the assay plate, combine the transfected cells, NanoBRET™ Tracer, and the inhibitor or
vehicle.

o Incubate the plate at 37°C in a CO2 incubator for 2 hours.

o Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution
to all wells.

o Read the donor emission (460nm) and acceptor emission (618nm) within 10 minutes
using a luminometer equipped with the appropriate filters.

o Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the
cellular IC50 values.

Western Blot for Phosphorylated Downstream Targets
(p-ATG13)

This method is used to assess the inhibition of ULK1/2 kinase activity in cells by measuring the
phosphorylation status of its direct substrate, ATG13.

» Materials:
o Cell line of interest (e.g., MDA-MB-468)
o SBP-7455 or other inhibitors
o Starvation medium (e.g., EBSS) or complete medium
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-GAPDH (loading
control)

o HRP-conjugated secondary antibody

o Chemiluminescent substrate
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e Procedure:

o

Plate cells and allow them to adhere overnight.
Treat cells with the inhibitor or vehicle for a specified time (e.g., 1-2 hours).

Induce autophagy by replacing the medium with starvation medium for a short period (e.g.,
30-60 minutes), if required.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose
membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and
an imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein and loading control.

mCherry-EGFP-LC3 Autophagic Flux Assay

This fluorescence-based assay monitors the progression of autophagy by tracking the

localization of a tandem-tagged LC3 protein.

o Materials:

o

o

Cells stably expressing the mCherry-EGFP-LC3 reporter plasmid

SBP-7455 or other inhibitors
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o Autophagy inducers (e.g., starvation) or inhibitors (e.g., Bafilomycin Al)

o Fluorescence microscope or flow cytometer

e Procedure:
o Plate the mCherry-EGFP-LC3 expressing cells.
o Treat the cells with the inhibitor, vehicle, and/or autophagy modulators for the desired time.

o For microscopy:

Fix the cells with 4% paraformaldehyde.
= Mount the coverslips on slides with a mounting medium containing DAPI.

» Image the cells using a fluorescence microscope with appropriate filters for EGFP
(green) and mCherry (red).

» Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta
per cell. A decrease in both yellow and red puncta upon inhibitor treatment indicates a
blockage of autophagic flux at the initiation stage.

o For flow cytometry:
» Harvest the cells by trypsinization.

» Analyze the cells on a flow cytometer capable of detecting both EGFP and mCherry
fluorescence.

» The ratio of mCherry to EGFP fluorescence provides a quantitative measure of
autophagic flux. An increase in this ratio indicates enhanced autophagic flux, while a
decrease upon SBP-7455 treatment would signify inhibition.

Conclusion

SBP-7455 demonstrates superior potency and cellular target engagement compared to its
predecessor SBI-0206965. The experimental protocols outlined in this guide provide a robust
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framework for researchers to independently validate the on-target activity of SBP-7455 and
other ULK1/2 inhibitors in various cellular models. The combination of in vitro biochemical
assays and in-cell target engagement and functional autophagy assays is crucial for a
comprehensive understanding of compound efficacy and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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